5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
Triazoloquinazolines are a class of compounds that have been studied for their potential applications in various fields . They are known to be part of a larger group of chemicals with a wide range of biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient and straightforward methodology for the preparation of novel functionalized triazoloquinazolines has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Chemical Reactions Analysis
While specific chemical reactions involving “5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” are not available, similar compounds have been synthesized via reactions of dibenzoylacetylene and triazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, some compounds have been described as yellow solids with specific melting points and NMR spectra .Scientific Research Applications
Synthesis and Characterization
Research has been focused on synthesizing various derivatives of triazoloquinazolines, including compounds structurally similar to "5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline," to explore their potential applications. The synthesis involves novel routes and methodologies to obtain these compounds with high purity and yields. Characterization of these compounds is typically conducted using spectral and elemental analysis techniques (Holla et al., 2005).
Pharmacological Investigations
Several studies have explored the pharmacological properties of triazoloquinazoline derivatives, focusing on their H1-antihistaminic activities. These investigations aim to identify compounds with significant protection against histamine-induced bronchospasm, comparing their efficacy to standard drugs like chlorpheniramine maleate. Some compounds have shown promising results, with minimal sedative effects, suggesting their potential as new classes of H1-antihistamines (Alagarsamy et al., 2008).
Mechanism of Action
- Some triazoloquinazolines have been reported to interact with enzymes and receptors. For instance, certain derivatives exhibit antitumor activity by inhibiting enzymes involved in DNA synthesis .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound could potentially interact with various enzymes and proteins
Cellular Effects
The effects of 5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline on cellular processes are currently being studied. Preliminary research suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4/c16-15-18-12-8-4-2-6-10(12)14-20-19-13(21(14)15)9-5-1-3-7-11(9)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQHUOULTHKPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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